The Role of Granzyme B in Natural Killer Cell-Mediated Cytotoxicity: A Technical Guide
The Role of Granzyme B in Natural Killer Cell-Mediated Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are essential components of the innate immune system, providing a rapid first line of defense against virally infected and transformed cells. Their cytotoxic function is primarily mediated through the release of cytotoxic granules containing perforin (B1180081) and a family of serine proteases known as granzymes. Among these, Granzyme B (GrB) is the most abundant and potent at inducing target cell apoptosis.[1][2] This technical guide provides an in-depth exploration of the pivotal role of Granzyme B in NK cell-mediated cytotoxicity, detailing the molecular pathways, experimental methodologies to assess its function, and quantitative data to support experimental design.
The Granule Exocytosis Pathway: Delivery of Granzyme B
The classical mechanism of NK cell-mediated killing is initiated upon the formation of an immunological synapse between the NK cell and a target cell.[1] This interaction triggers the polarization of NK cell cytotoxic granules towards the synapse and their subsequent fusion with the plasma membrane, a process known as degranulation.[3] This releases the granule contents, including perforin and Granzyme B, into the synaptic cleft.[1][3]
Perforin, a pore-forming protein, is crucial for the delivery of Granzyme B into the target cell's cytoplasm.[3][4] While the exact mechanism is still debated, leading models suggest that perforin forms pores in the target cell membrane, allowing Granzyme B to enter.[4][5] An alternative and widely supported model proposes that perforin and granzymes are co-internalized into endosomes. Perforin then disrupts the endosomal membrane, facilitating the release of Granzyme B into the cytosol.[4][6]
Granzyme B-Mediated Apoptotic Signaling Pathways
Once in the cytoplasm of the target cell, Granzyme B initiates apoptosis through multiple, redundant pathways, ensuring efficient cell killing. These can be broadly categorized as caspase-dependent and caspase-independent mechanisms.[7][8]
Caspase-Dependent Pathway
The primary mechanism of Granzyme B-induced apoptosis is through the activation of the caspase cascade. Granzyme B directly cleaves and activates effector caspases, most notably Caspase-3.[7][8] Activated Caspase-3 then orchestrates the dismantling of the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9] Granzyme B can also cleave and activate other caspases, including Caspase-7, -8, and -10.[6]
Furthermore, Granzyme B can indirectly activate the intrinsic apoptotic pathway by cleaving the BH3-only protein Bid to its truncated form, tBid.[7][8] tBid translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[8] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator Caspase-9, further amplifying the caspase cascade.
Caspase-Independent Pathway
To counteract viral or cancer-cell-mediated inhibition of caspases, Granzyme B can also induce cell death independently of caspase activation.[5] This can occur through the direct cleavage of critical cellular substrates. For instance, Granzyme B can cleave the inhibitor of caspase-activated DNase (ICAD), leading to the activation of CAD and subsequent DNA fragmentation.[8] It can also cleave other structural and regulatory proteins, such as nuclear lamins and PARP, contributing to cellular demise.[5][7]
Quantitative Analysis of NK Cell Cytotoxicity
The cytotoxic potential of NK cells is typically quantified by co-culturing effector NK cells with target tumor cells at various effector-to-target (E:T) ratios over a defined period. The percentage of target cell lysis is then determined.
| Parameter | Typical Range | Notes |
| Effector:Target (E:T) Ratio | 1:1 to 50:1 | The optimal ratio is dependent on the NK cell source and target cell sensitivity.[10] |
| Incubation Time | 4 to 24 hours | Shorter incubation times (e.g., 4 hours) are common for chromium release assays, while longer times may be used for flow cytometry-based assays.[11][12] |
| % Specific Lysis | 10% to >90% | Highly variable depending on E:T ratio, incubation time, and the specific NK and target cells used. |
Experimental Protocols
Flow Cytometry-Based NK Cell Cytotoxicity Assay
This method offers a non-radioactive alternative to the traditional chromium release assay and allows for multi-parameter analysis of both effector and target cells.[13]
a. Materials:
-
Effector NK cells (e.g., primary human NK cells, NK-92 cell line)
-
Target tumor cells (e.g., K562)[10]
-
Cell labeling dye (e.g., CFSE or other fluorescent tracker)
-
Apoptosis detection kit (e.g., Annexin V-FITC and 7-AAD)[10][11]
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
b. Protocol:
-
Target Cell Labeling: Resuspend target cells at 1 x 10^6 cells/mL in serum-free media. Add the fluorescent labeling dye (e.g., CFSE at a final concentration of 1 µM) and incubate for 15 minutes at 37°C. Wash the cells twice with complete media.
-
Co-culture: Plate the labeled target cells at a constant number (e.g., 1 x 10^4 cells/well) in a 96-well plate. Add effector NK cells at varying E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[11]
-
Staining: After incubation, gently resuspend the cells and transfer to FACS tubes. Wash once with FACS buffer. Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD. Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Annexin V binding buffer to each tube and acquire data on a flow cytometer.
-
Analysis: Gate on the fluorescently labeled target cells. Within this population, quantify the percentage of apoptotic cells (Annexin V positive) and dead cells (7-AAD positive). Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) where "Spontaneous Lysis" is the percentage of dead target cells in the absence of effector cells.
Granzyme B Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of Granzyme B in cell lysates or other biological samples.[14][15]
a. Materials:
-
Cell lysate containing Granzyme B
-
Granzyme B Activity Assay Kit (containing assay buffer, a fluorogenic Granzyme B substrate like Ac-IEPD-AFC, and a fluorescence standard)[15]
-
Black 96-well microplate
b. Protocol:
-
Sample Preparation: Prepare cell lysates from NK cells or target cells by homogenization in the provided assay buffer. Centrifuge to remove insoluble material.[15]
-
Standard Curve: Prepare a standard curve using the provided fluorescence standard (e.g., AFC) according to the kit manufacturer's instructions.
-
Reaction Setup: Add 50 µL of each sample to separate wells of the black microplate.
-
Reaction Mix: Prepare a reaction mix containing the assay buffer and the Granzyme B substrate.
-
Initiate Reaction: Add 50 µL of the reaction mix to each sample well.
-
Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C for 30-60 minutes.[14]
-
Calculation: Determine the change in fluorescence over time (ΔRFU/min). Using the standard curve, convert this to pmol of substrate cleaved per minute. The Granzyme B activity is typically expressed in units/mL, where one unit is the amount of enzyme that hydrolyzes 1.0 pmol of substrate per minute.[15]
Conclusion
Granzyme B is a cornerstone of NK cell-mediated cytotoxicity, employing a multi-pronged approach to ensure the efficient elimination of cellular threats. Its ability to activate both caspase-dependent and -independent apoptotic pathways highlights its critical role in immune surveillance. The experimental protocols detailed herein provide robust methods for quantifying Granzyme B's contribution to NK cell function, which is invaluable for basic research and the development of novel immunotherapies. A thorough understanding of the molecular mechanisms and a mastery of the techniques to study them are paramount for advancing our ability to harness the power of NK cells in treating disease.
References
- 1. Granzyme B-induced apoptosis in cancer cells and its regulation (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. rupress.org [rupress.org]
- 4. NK cells switch from granzyme B to death receptor–mediated cytotoxicity during serial killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Granzyme B - Wikipedia [en.wikipedia.org]
- 6. Granule-mediated Killing: Pathways for Granzyme B–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Nuclear translocation of granzyme B in target cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. stemcell.com [stemcell.com]
- 12. Visualization and quantification of NK cell-mediated cytotoxicity over extended time periods by image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Granzyme B Activity Assay Kit (Fluorometric) (ab157403) is not available | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
